molecular formula C16H15FN2O3 B6050601 N'-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide CAS No. 388083-56-5

N'-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide

Cat. No.: B6050601
CAS No.: 388083-56-5
M. Wt: 302.30 g/mol
InChI Key: QCPRCONFJHYXGD-VCHYOVAHSA-N
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Description

N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide is a hydrazone derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a fluorobenzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-fluorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-ethoxy-4-hydroxybenzylidene)-1-naphthohydrazide
  • N’-(3-ethoxy-4-hydroxybenzylidene)-3-hydroxy-2-naphthohydrazide
  • N’-(3-ethoxy-4-hydroxybenzylidene)-4-nitrobenzohydrazide

Uniqueness

N’-(3-ethoxy-4-hydroxybenzylidene)-2-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar hydrazone derivatives .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15-9-11(7-8-14(15)20)10-18-19-16(21)12-5-3-4-6-13(12)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPRCONFJHYXGD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388083-56-5
Record name N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)-2-FLUOROBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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